molecular formula C16H16N2O3S B5787282 2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide

2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide

Cat. No. B5787282
M. Wt: 316.4 g/mol
InChI Key: IZFYNSJXOYFXNY-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide, also known as BZN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BZN is a thioamide derivative of acetanilide and is synthesized by the reaction of benzyl mercaptan with 4-methyl-3-nitrophenylacetic acid.

Mechanism of Action

The exact mechanism of action of 2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide is not fully understood. However, it is believed that 2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide exerts its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting COX enzymes, 2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antitumor activity in vitro and in vivo. In addition, 2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide has been shown to have insecticidal and fungicidal activity. However, the exact biochemical and physiological effects of 2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide are still under investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide is its ease of synthesis. 2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide can be synthesized under mild conditions and yields a white crystalline product with a high purity. Another advantage of 2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide is its potential applications in various fields such as medicine, agriculture, and material science. However, one of the limitations of 2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide is its low solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide. One direction is to investigate the potential use of 2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another direction is to explore the use of 2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide as a building block for the synthesis of new organic compounds with potential applications in material science. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide involves the reaction of benzyl mercaptan with 4-methyl-3-nitrophenylacetic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out under mild conditions and yields a white crystalline product with a melting point of 125-127°C.

Scientific Research Applications

2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases. In agriculture, 2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide has been used as a fungicide and insecticide. In material science, 2-(benzylthio)-N-(4-methyl-3-nitrophenyl)acetamide has been used as a building block for the synthesis of various organic compounds.

properties

IUPAC Name

2-benzylsulfanyl-N-(4-methyl-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-12-7-8-14(9-15(12)18(20)21)17-16(19)11-22-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFYNSJXOYFXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-N-(4-methyl-3-nitrophenyl)acetamide

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